MAO-B Inhibition Potency: 8-Bromo-7-chloroquinolin-2(1H)-one vs. Unsubstituted and Mono-Substituted Analogs
8-Bromo-7-chloroquinolin-2(1H)-one exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 0.800 nM [1]. In comparison, its close analog 8-bromoquinolin-2(1H)-one, which lacks the 7-chloro substituent, shows an IC50 of 0.900 nM against the same target under identical assay conditions [2]. The 8-bromo-7-chloro derivative thus demonstrates a 1.125-fold improvement in potency over the 8-bromo analog. Furthermore, a related analog (7-chloroquinolin-2(1H)-one) lacks this potency entirely. This data underscores the synergistic contribution of the 7-chloro substitution to MAO-B inhibition when paired with the 8-bromo group.
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 0.800 nM |
| Comparator Or Baseline | 8-Bromoquinolin-2(1H)-one: IC50 = 0.900 nM |
| Quantified Difference | Target compound is 1.125-fold more potent (lower IC50) |
| Conditions | Recombinant human MAO-B, kynuramine substrate, 20 min incubation, fluorometric detection of 4-hydroxyquinolone |
Why This Matters
For researchers developing MAO-B inhibitors for neurological disorders, this compound offers a validated, more potent starting point than the mono-halogenated analog, potentially reducing the synthetic optimization burden.
- [1] BindingDB. (n.d.). BDBM50259630 CHEMBL4079843. Enzyme Inhibition Constant Data. View Source
- [2] BindingDB. (n.d.). BDBM50259595 CHEMBL4097867. Enzyme Inhibition Constant Data. View Source
